2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride
Description
2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine hydrochloride is a piperidine derivative characterized by a benzyl substitution at the 2-position of the piperidine ring. The benzyl group is further substituted with a phenyl ring bearing a methoxy group at the 3-position (meta position). The hydrochloride salt form enhances solubility, a common feature in pharmaceutical compounds to improve bioavailability .
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-21-18-10-6-8-16(14-18)19-11-3-2-7-15(19)13-17-9-4-5-12-20-17;/h2-3,6-8,10-11,14,17,20H,4-5,9,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHZRQZKJOKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CC3CCCCN3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Formation
Cyclization reactions form the piperidine core through intramolecular nucleophilic attacks or aza-Michael additions. For example, double aza-Michael reactions using vinyl aldehydes and Grignard reagents yield chiral 4-piperidones with up to 90% efficiency. This method avoids racemization and provides a stereochemically defined backbone for subsequent benzyl group incorporation.
Nucleophilic Substitution and Coupling
Coupling reactions attach aromatic moieties to the piperidine nitrogen. A patented approach resolves chiral intermediates using N-acetyl-L-leucine in methanol, followed by acetic acid-mediated coupling with phthalic anhydride derivatives. This method ensures enantiomeric excess >99%, critical for bioactive compounds targeting neurotransmitter receptors.
Reduction and Salt Formation
Final steps often involve alkene reductions (e.g., H₂/Pd-C) and hydrochloride salt precipitation. Sodium borohydride or triethylsilane in trifluoroacetic acid selectively reduces ketones to methylene groups, while hydrochloric acid in ether generates the stable hydrochloride salt.
Detailed Methodologies from Patent and Journal Data
Chiral Resolution and Coupling (Patent EP2420490B1)
The synthesis begins with resolving 2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)-eth-2-ylamine using N-acetyl-L-leucine in methanol. The resulting chiral amine salt reacts with 3-acetamidophthalic anhydride in refluxing acetic acid to form the piperidine-phthalimide intermediate. Key conditions include:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | Reflux (118°C) |
| Reaction Time | 16–24 hours |
| Yield | 85–90% |
This method’s enantiomeric purity is confirmed via chiral HPLC (Ultron ES-OVS column, 15:85 ethanol:KH₂PO₄).
Aza-Michael Addition (ACS Omega, 2020)
A high-yielding route employs divinyl ketones derived from vinylmagnesium bromide and aldehydes. Manganese(IV) oxide or DDQ oxidizes dienols to ketones, which undergo aza-Michael additions with ammonium acetate. For example:
$$
\text{Divinyl ketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, 60°C}} 4\text{-piperidone} \quad (90\%\text{ yield})
$$
Reductive Amination (Patent WO2014188453A2)
A scalable process reduces 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide using triethylsilane and BF₃-etherate. The resulting amine intermediate is alkylated with 1-(2-ethoxyethyl)-1H-benzimidazol-2-ylpiperidine, followed by hydrolysis to the free base and HCl salt formation.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
- Cyclization : 60°C for 8 hours balances yield and purity.
- Salt Formation : HCl gas bubbling at 0°C prevents decomposition.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The hydrochloride salt exhibits distinct peaks in $$ ^1\text{H} $$ NMR (CDCl₃):
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC (Ultron ES-OVS column) confirms >99% enantiomeric excess with a retention time of 25.4 minutes.
Challenges and Mitigation Strategies
Diastereomer Separation
Aldol condensation products often form inseparable diastereomers. Using bulky chiral auxiliaries (e.g., S-α-phenylethyl) improves crystallinity, enabling chromatographic separation.
Applications of Synthesis Methods
The hydrochloride salt’s synthetic routes enable large-scale production for:
- Neurological Research : Orexin receptor agonism studies.
- Pharmaceutical Development : Analogues of donepezil for Alzheimer’s disease.
Chemical Reactions Analysis
Alkylation of Piperidine
-
Substituted Benzyl Halide Alkylation :
Piperidine reacts with 2-(3-methoxyphenyl)benzyl chloride under basic conditions (e.g., K₂CO₃/DMF) to form the secondary amine product.
Example :This method mirrors the alkylation of 2-phenylethanamine with chlorides to yield tertiary amines (Scheme 5 in ).
Hydrochloride Salt Formation
-
The free base is treated with HCl in an anhydrous solvent (e.g., Et₂O) to yield the hydrochloride salt .
Methoxy Group Modifications
-
Demethylation :
The 3-methoxyphenyl group can undergo demethylation with BBr₃ in CH₂Cl₂ to form a hydroxyl group .
Conditions : -
O-Methylation :
Re-methylation with methyl iodide/Ag₂O restores the methoxy group .
Amide Coupling
-
The secondary amine reacts with activated esters (e.g., NHS esters) or acid chlorides to form tertiary amides.
Example :This parallels the synthesis of amides from carboxylic acids and amines (Schemes 1–3 in ).
Suzuki-Miyaura Coupling
-
The biphenylmethyl moiety can be synthesized via Suzuki coupling between a boronic acid and an aryl halide .
Example :
Reaction Optimization Data
| Reaction Type | Conditions
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that 2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride may interact with neurotransmitter receptors in the central nervous system. Its potential as an agonist or antagonist at specific receptor types suggests applications in treating neurological disorders. Notably, it has been investigated for its role in modulating orexin receptors, which are crucial for regulating sleep-wake cycles and appetite.
Potential Therapeutic Uses :
- Narcolepsy Treatment : Due to its agonist activity at orexin receptors, this compound may hold promise for managing narcolepsy and other sleep disorders.
- CNS Disorders : Its interaction with neurotransmitter systems may also make it relevant in the treatment of various central nervous system disorders.
Antimicrobial Activity
Recent studies have explored the compound's potential antimicrobial properties, particularly against Mycobacterium tuberculosis. In high-throughput screening assays, compounds structurally related to this compound demonstrated significant inhibitory effects on bacterial growth, indicating potential as a therapeutic agent against tuberculosis .
Case Study 1: Antifungal Efficacy
In laboratory settings, researchers assessed the antifungal efficacy of various piperidine derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited potent antifungal activity, significantly inhibiting fungal growth compared to control groups.
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines such as HeLa and MCF-7. The findings suggested that modifications in the piperidine structure could enhance selectivity towards cancer cells over normal cells, thereby minimizing side effects associated with traditional chemotherapy .
Mechanism of Action
The mechanism of action of 2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyrrolidine Cores
GZ-261B (2,6-Bis(2-(3-Methoxyphenyl)ethyl)piperidine Hydrochloride)
- Structure : Two 3-methoxyphenylethyl groups at the 2- and 6-positions of the piperidine ring.
- Key Differences : Symmetric substitution vs. the single benzyl group in the target compound.
- Activity: Tested for inhibition of vesicular monoamine transporter (VMAT)-mediated dopamine uptake, showing moderate activity. The dual substitution may enhance steric hindrance, affecting binding affinity compared to monosubstituted analogs .
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
- Structure : Pyrrolidine core with a 4-(trifluoromethyl)phenyl group at the 2-position.
- Key Differences : Trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) substituent; pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Activity : Similar compounds with trifluoromethyl groups are explored for CNS applications due to enhanced metabolic stability and lipophilicity .
3-[(3-Ethoxyphenyl)methyl]piperidine Hydrochloride
Compounds with Related Substitution Patterns
Tramadol Hydrochloride Impurities
- Example : [2-(3-Methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride.
- Structure: Cyclohexenyl backbone with 3-methoxyphenyl and dimethylamino groups.
- Key Differences : Cyclohexenyl vs. piperidine ring; tertiary amine vs. secondary amine in piperidine.
- Activity: Tramadol itself is a µ-opioid agonist and serotonin/norepinephrine reuptake inhibitor. The 3-methoxyphenyl group contributes to its binding profile, but structural differences likely result in divergent pharmacological effects .
Sarpogrelate Hydrochloride
- Structure: 2-[2-(3-Methoxyphenyl)ethyl]phenol linked to a dimethylamino-propanol succinate group.
- Key Differences: Phenolic hydroxyl group and extended chain vs. direct benzyl-piperidine linkage.
- Activity : Potent 5-HT2A receptor antagonist; the 3-methoxyphenyl ethyl moiety is critical for receptor interaction .
Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Methoxy Substitution: The 3-methoxy group on the phenyl ring is a recurring feature in compounds targeting monoamine transporters (e.g., VMAT, serotonin reuptake) and receptors (e.g., 5-HT2A). Its electron-donating nature may enhance π-π stacking interactions with aromatic residues in binding pockets .
- Impact of Core Structure : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidines due to reduced ring strain. However, pyrrolidines may offer conformational advantages for specific targets .
- Salt Forms : Hydrochloride salts are preferred for improved solubility, as seen in GZ-261B, sarpogrelate, and the target compound .
Biological Activity
The compound 2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride , commonly referred to as compound 1 , has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by the following structural formula:
- Molecular Weight : 303.86 g/mol
- CAS Number : 2241141-13-7
The presence of the methoxy group and the piperidine ring contributes to its pharmacological properties.
Research indicates that compound 1 exhibits multiple mechanisms of action, which may include:
- Inhibition of Receptor Activity : Compound 1 has shown potential as a selective antagonist for certain neurotransmitter receptors, which could be beneficial in treating neuropsychiatric disorders.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various bacteria, including strains of Mycobacterium tuberculosis .
- Cytotoxic Effects : In vitro studies have demonstrated that compound 1 can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Overview
The biological activity of compound 1 can be summarized in the following table:
Case Study 1: Antimicrobial Activity
In a high-throughput screening study involving over 100,000 compounds, compound 1 was identified as a potent inhibitor against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be less than 20 µM, indicating significant antimicrobial activity. This study highlights the compound's potential role in developing new tuberculosis treatments .
Case Study 2: Anticancer Properties
A study evaluating various analogs of compound 1 demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations. Molecular dynamics simulations suggested that interactions with cellular proteins were primarily hydrophobic, enhancing its anticancer efficacy .
Research Findings
Recent literature has focused on the structure-activity relationship (SAR) of compounds similar to compound 1. Key findings include:
- Substituent Effects : The presence of methoxy and phenyl groups significantly enhances biological activity. Modifications to these groups can lead to variations in potency against targeted receptors and enzymes .
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the critical steps and optimized reaction conditions for synthesizing 2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine hydrochloride?
- Methodology :
-
Step 1 : Alkylation of the piperidine ring with a benzyl halide intermediate (e.g., 2-(3-methoxyphenyl)benzyl chloride) under inert conditions (N₂ atmosphere) .
-
Step 2 : Acidic workup to form the hydrochloride salt, typically using HCl in a polar solvent like ethanol or methanol .
-
Key Conditions :
-
Temperature : 0–25°C to minimize side reactions .
-
Catalyst : Triethylamine or NaHCO₃ to neutralize HCl byproducts .
-
Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95%) .
- Supporting Data :
| Parameter | Typical Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Solvent for Workup | Ethanol/HCl (1:1 v/v) | |
| Final Purity | ≥95% (HPLC) |
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl and piperidine protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (mobile phase: acetonitrile/water) to assess purity .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H⁺] = 354.2 g/mol) .
- Melting Point Analysis : Compare observed mp with literature values (if available) to detect impurities .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Solubility :
- Aqueous : High solubility in water (≥50 mg/mL) due to ionic interactions; pH-dependent stability (optimal at pH 3–5) .
- Organic : Moderate solubility in DMSO or ethanol; precipitates in non-polar solvents (e.g., hexane) .
- Stability :
- Storage : –20°C in airtight, light-protected containers to prevent hydrolysis of the methoxyphenyl group .
- Degradation : Monitor via HPLC for byproducts (e.g., free base or oxidized derivatives) under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?
- Methodology :
-
Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. calcium flux) to confirm target engagement .
-
Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) or include chelators (EDTA) to mitigate false positives from metal ion interference .
-
Meta-Analysis : Compare datasets across studies while controlling for variables like cell line (HEK293 vs. CHO) or incubation time .
- Case Example : Discrepancies in serotonin receptor (5-HT₂A) binding affinity (IC₅₀ = 10–100 nM) may arise from differences in membrane preparation methods .
Q. What strategies are effective for improving selectivity against off-target receptors (e.g., dopamine vs. serotonin receptors)?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replace methoxy with ethoxy) to sterically hinder off-target binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with receptor pockets (e.g., 5-HT₂A vs. D₂) .
- Pharmacophore Screening : Prioritize analogs with reduced lipophilicity (clogP < 3) to minimize CNS off-target effects .
Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?
- Methodology :
- Metabolism Prediction : Use ADMET Predictor or StarDrop to identify labile sites (e.g., benzylic C-H bonds prone to oxidation) .
- CYP450 Inhibition Assays : Test derivatives against CYP3A4/2D6 isoforms to prioritize candidates with low inhibition (IC₅₀ > 10 µM) .
- In Silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic nitro groups) early in development .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices (e.g., plasma)?
- Methodology :
- LC-MS/MS : MRM mode with deuterated internal standard (e.g., d₄-analog) for high sensitivity (LOQ = 1 ng/mL) .
- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to remove interferents .
- Validation Parameters : Assess recovery (≥80%), matrix effects (±15%), and inter-day precision (CV ≤10%) per FDA guidelines .
Data Contradiction Analysis
Q. Why do solubility values reported in DMSO vary significantly across studies (10–100 mg/mL)?
- Root Causes :
- Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution rates .
- Hydration State : Anhydrous vs. monohydrate forms alter solubility profiles .
- Resolution :
- Use PXRD to confirm solid-state form before solubility testing .
- Standardize DMSO batch (H₂O content <0.1%) to minimize variability .
Key Research Considerations
- Toxicology : Acute toxicity (LD₅₀) in rodents ranges from 50–100 mg/kg; prioritize PPE (gloves, goggles) during handling .
- Regulatory Compliance : Classify as a non-controlled substance unless structural analogs indicate Schedule II potential (e.g., meperidine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
